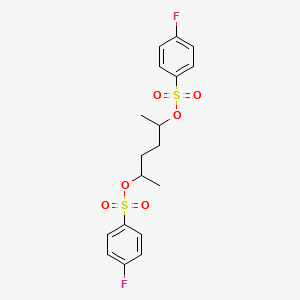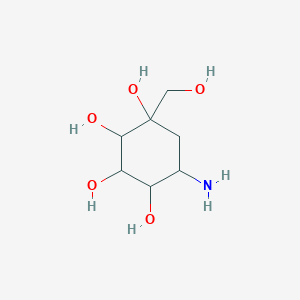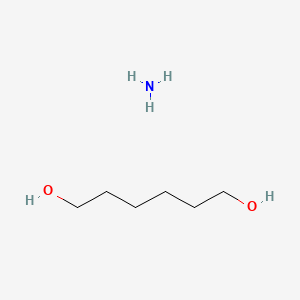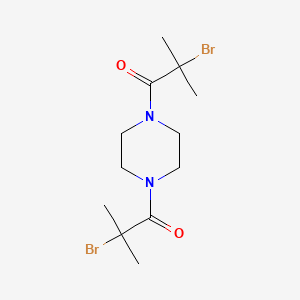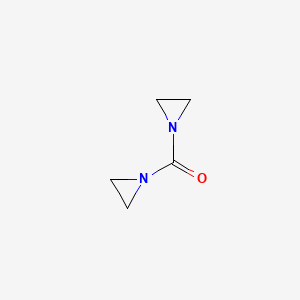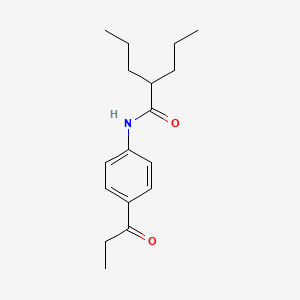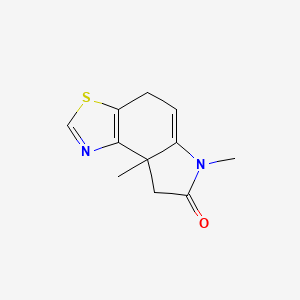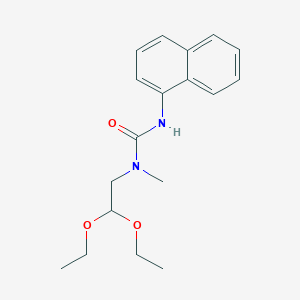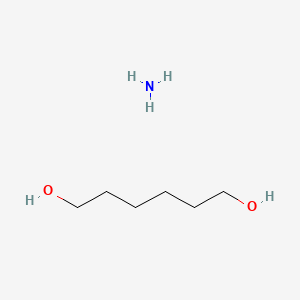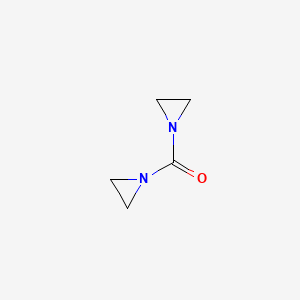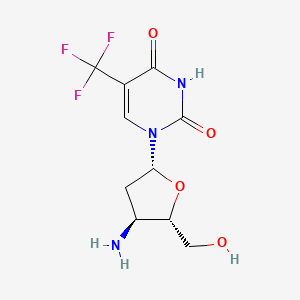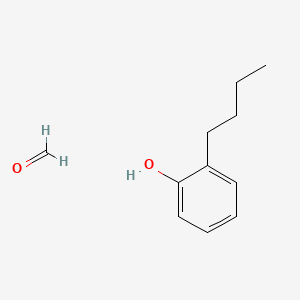
1-Amino-3-methylnaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 209015 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 209015 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 209015 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and reduced reaction times.
化学反応の分析
Types of Reactions
NSC 209015 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert NSC 209015 into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with different functional groups replacing the original ones.
科学的研究の応用
NSC 209015 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which NSC 209015 exerts its effects involves interaction with specific molecular targets and pathways. This compound can:
Bind to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate Enzyme Activity: NSC 209015 can inhibit or activate enzymes, altering metabolic pathways and cellular functions.
Affect Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cell behavior.
類似化合物との比較
Similar Compounds
NSC 125973: Another compound with similar biological activity but different structural features.
NSC 181339-01: Known for its use in cancer research, sharing some functional similarities with NSC 209015.
Uniqueness
NSC 209015 stands out due to its specific binding affinity to certain receptors and its ability to modulate multiple pathways simultaneously. This makes it a versatile tool in research and potential therapeutic applications.
特性
CAS番号 |
50870-06-9 |
|---|---|
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
1-amino-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6H,14H2,1H3 |
InChIキー |
CQMXPKAXCGKWJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


